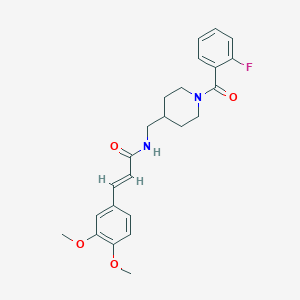
(E)-3-(3,4-dimethoxyphenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3,4-dimethoxyphenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C24H27FN2O4 and its molecular weight is 426.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(3,4-dimethoxyphenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide, also referred to as a derivative of piperidine and acrylamide, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Synthesis
The compound features a complex molecular structure characterized by:
- A piperidine ring which is known for its role in various pharmacological activities.
- A fluorobenzoyl group that enhances lipophilicity and may influence receptor binding.
- A dimethoxyphenyl group which is associated with antioxidant properties.
The synthesis typically involves a multi-step process including the condensation of 3,4-dimethoxybenzaldehyde with piperidine derivatives in the presence of suitable catalysts under controlled conditions to yield high purity products .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Its mechanism may involve:
- Enzyme inhibition : The compound may inhibit enzymes relevant to disease pathways, similar to other piperidine derivatives which have shown activity against acetylcholinesterase .
- Receptor modulation : It could modulate receptor activity, leading to downstream effects that influence cellular signaling pathways.
Anticancer Activity
Several studies have demonstrated the anticancer potential of related compounds. For instance:
- A study on similar acrylamide derivatives indicated significant cytotoxicity against various cancer cell lines (HSC-2, HSC-4, HL-60), with some compounds exhibiting selectivity towards malignant cells over normal cells .
- The cytotoxic effects were attributed to apoptosis induction and mitochondrial membrane potential disruption, suggesting that this compound may exhibit similar mechanisms.
Neuroprotective Effects
Research has shown that compounds with similar structures can confer neuroprotective effects. For example:
- In vitro studies indicated that certain piperidine derivatives could protect against oxidative stress-induced damage in neuronal cells by enhancing the expression of protective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) .
Data Summary Table
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HSC-2, HSC-4, HL-60 | Varies | Apoptosis induction |
| Neuroprotection | Neuronal cells | Varies | NQO1 expression enhancement |
| Enzyme inhibition | Acetylcholinesterase | Varies | Competitive inhibition |
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4/c1-30-21-9-7-17(15-22(21)31-2)8-10-23(28)26-16-18-11-13-27(14-12-18)24(29)19-5-3-4-6-20(19)25/h3-10,15,18H,11-14,16H2,1-2H3,(H,26,28)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPVJSUOLMVRAA-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














